

EOC317: A Multi-Modal Kinase Inhibitor for Oncogenic Pathway Modulation

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **EOC317** (also known as ACTB-1003), an orally available, small-molecule, multi-mode kinase inhibitor. **EOC317** has demonstrated potential antineoplastic activity by concurrently targeting multiple critical signaling pathways involved in tumor growth, angiogenesis, and survival. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the complex biological processes it modulates.

Core Mechanism of Action

EOC317 is a multi-targeted kinase inhibitor that exerts its anti-cancer effects by blocking the activity of several key receptor tyrosine kinases and downstream signaling proteins.[1][2] Its primary modes of action are the inhibition of fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and the angiopoietin receptor (Tie-2).[3][4] By targeting these receptors, **EOC317** disrupts critical pathways responsible for tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[3][4]

Furthermore, **EOC317** induces apoptosis (programmed cell death) by inhibiting downstream kinases such as RSK (Ribosomal S6 Kinase) and p70S6K (p70S6 Kinase), which are components of the PI3K/AKT/mTOR signaling cascade.[3][4] This multi-pronged approach of



simultaneously blocking pro-proliferative signals, anti-angiogenic pathways, and pro-apoptotic targets creates the potential for additive or synergistic antitumor efficacy.[1]

Quantitative Data Summary

The potency of **EOC317** has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) determined for its primary targets. These values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

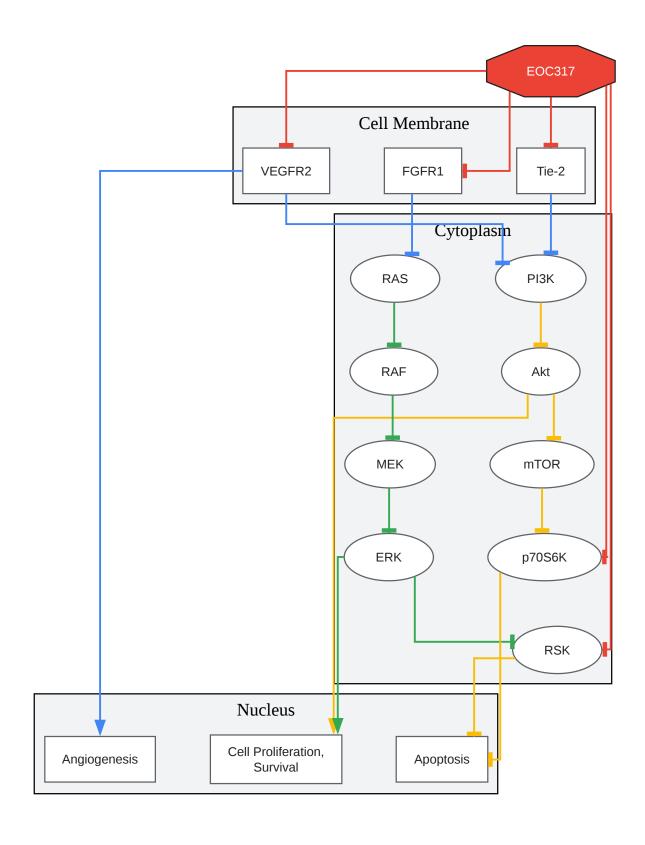
Target Kinase	IC₅₀ Value (nM)	Primary Pathway Modulated
VEGFR2	2	Angiogenesis
Tie-2	4	Angiogenesis
FGFR1	6	Cancer Cell Proliferation
RSK	5	Apoptosis Induction (PI3K)
p70S6K	32	Apoptosis Induction (PI3K)

Data sourced from MedChemExpress and TargetMol product descriptions.[3][4]

Key Signaling Pathway Modulation

EOC317's therapeutic potential stems from its ability to simultaneously inhibit multiple oncogenic signaling pathways. The diagram below illustrates the interconnected pathways targeted by this inhibitor.





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EOC317 inhibits key nodes in oncogenic signaling pathways.



Experimental Protocols

The following sections describe representative methodologies for evaluating the efficacy of **EOC317**. These protocols are based on standard practices and the limited information available in public sources.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a generalized procedure for determining the IC₅₀ values of **EOC317** against target kinases.

Objective: To quantify the concentration of **EOC317** required to inhibit 50% of the activity of kinases such as VEGFR2, FGFR1, Tie-2, RSK, and p70S6K.

Materials:

- Recombinant human kinases (VEGFR2, FGFR1, etc.)
- Specific peptide substrates for each kinase
- **EOC317** (dissolved in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
- [y-33P]ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.
- Compound Dilution: Create a serial dilution of EOC317 in DMSO, typically ranging from 1 μM to 0.1 nM. Add a fixed volume of the diluted compound to the reaction wells. Include a



DMSO-only control (vehicle).

- Initiate Reaction: Start the kinase reaction by adding [y-33P]ATP to each well.
- Incubation: Incubate the plate at room temperature for a defined period, typically 60-120 minutes, to allow for substrate phosphorylation.
- Stop Reaction and Spotting: Stop the reaction and spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
- Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unbound [y-33P]ATP.
- Quantification: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the EOC317
 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assays

Studies have shown **EOC317** effectively inhibits the growth of cell lines with FGFR genetic alterations, such as the OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 cell lines.[3][4]

Objective: To assess the anti-proliferative effect of **EOC317** on cancer cell lines.

Materials:

- OPM2 or Ba/F3-TEL-FGFR1 cancer cell lines
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
- **EOC317** (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)



Luminometer

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **EOC317** for 72 hours.
- Assess Viability: After the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions.
- Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

EOC317 has demonstrated dose-dependent tumor growth inhibition in xenograft models, such as the HCT-116 colon tumor model.[1]

Objective: To evaluate the in vivo anti-tumor efficacy of **EOC317**.

Materials:

- Immunocompromised mice (e.g., athymic nude or NOD-SCID)
- HCT-116 human colorectal carcinoma cells
- Matrigel
- EOC317 formulated for oral administration
- Calipers for tumor measurement

Procedure:

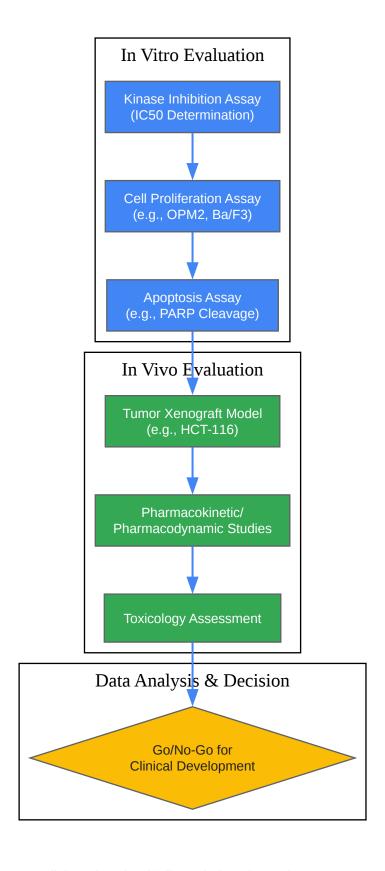


- Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of each mouse.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups.
 Administer EOC317 orally once daily. The control group receives the vehicle solution.
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
- Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
- Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for angiogenesis markers (e.g., CD31) or apoptosis markers (e.g., TUNEL).[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of **EOC317**, from initial in vitro screening to in vivo efficacy studies.





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Preclinical evaluation workflow for EOC317.



Development Status

EOC317, also identified as EDP317 and ACTB-1003, was originated by Bayer HealthCare and subsequently developed by ACT Biotech and Eddingpharm.[1] The compound entered Phase I clinical trials for cancer and solid tumors in the USA and China.[1][5] However, as of July 2018, these Phase I trials were discontinued.[1] Despite the discontinuation, the preclinical data for **EOC317** provides a valuable case study in the development of multi-targeted kinase inhibitors.

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References

- 1. ascopubs.org [ascopubs.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. benchchem.com [benchchem.com]
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